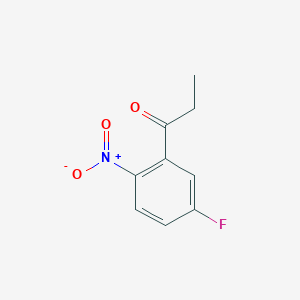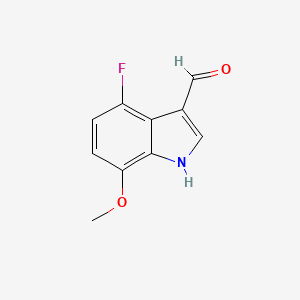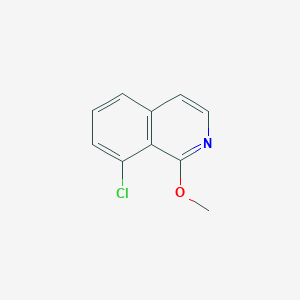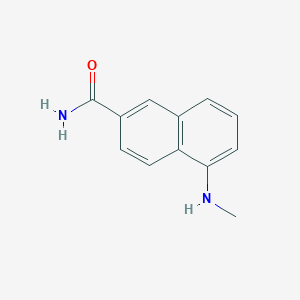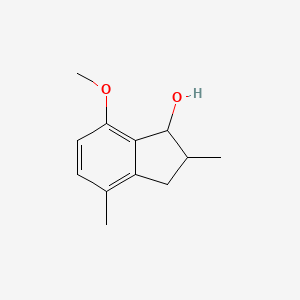
7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound belonging to the class of indene derivatives. This compound features a methoxy group at the 7th position, two methyl groups at the 2nd and 4th positions, and a hydroxyl group at the 1st position of the indene ring. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylphenol and 7-methoxyindanone.
Formation of Indene Ring: The indene ring is formed through a cyclization reaction, often catalyzed by acids or bases.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via a reduction reaction, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency, scalability, and safety.
化学反应分析
Types of Reactions
7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides (R-X), and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indene derivatives.
科学研究应用
7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.
7-Methoxy-2,3-dihydro-1H-inden-1-ol: Lacks the methyl groups at the 2nd and 4th positions.
2,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: Lacks the methoxy group at the 7th position.
Uniqueness
7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
7-methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-7-4-5-10(14-3)11-9(7)6-8(2)12(11)13/h4-5,8,12-13H,6H2,1-3H3 |
InChI 键 |
RYAQIVRTWXCSQP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC(=C2C1O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15069873.png)
![Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-](/img/structure/B15069876.png)

![4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069884.png)
![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)

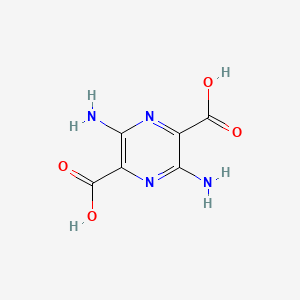
![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
